Rheumone B

Natural Product Chemistry Phytochemical Profiling Structural Elucidation

Rheumone B (CAS 2095596-67-9) is a benzoxepinone-containing phenolic glycoside isolated from Rheum nobile, structurally distinct from common anthraquinone standards. Its glucose moiety conjugated to a 5H-benzo[h][2]benzoxepin-1-one core makes it essential for chemotaxonomic differentiation of high-altitude Tibetan Rheum species, metabolomics studies, and SAR investigations of non-anthraquinone phenolic scaffolds. Procure as an analytical reference standard for HPLC, LC-MS, or NMR-based workflows where anthraquinone standards cannot substitute.

Molecular Formula C22H24O10
Molecular Weight 448.4 g/mol
Cat. No. B11937683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRheumone B
Molecular FormulaC22H24O10
Molecular Weight448.4 g/mol
Structural Identifiers
SMILESCC1=COC(=O)C2=C(C3=C(C=C(C=C3C=C2C1)OC)OC4C(C(C(C(O4)CO)O)O)O)O
InChIInChI=1S/C22H24O10/c1-9-3-10-4-11-5-12(29-2)6-13(15(11)18(25)16(10)21(28)30-8-9)31-22-20(27)19(26)17(24)14(7-23)32-22/h4-6,8,14,17,19-20,22-27H,3,7H2,1-2H3/t14-,17-,19+,20-,22-/m1/s1
InChIKeyVNHYAEBCJSFTBJ-UDEBZQQRSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rheumone B: Phenolic Constituent from Rheum nobile with Antioxidant Activity for Scientific Procurement


Rheumone B (CAS 2095596-67-9, C22H24O10, MW 448.42) is a phenolic compound isolated from the rhizomes of Rheum nobile Hook. f. et Thoms (Polygonaceae), a plant used in traditional Tibetan medicine [1]. It was discovered as a new compound during a phytochemical investigation aimed at identifying novel bioactive agents, alongside piceatannol-4′-O-β-D-(6″-O-acetyl)-glucoside and 15 known compounds [1]. The compound has been characterized by combined spectroscopic methods including MS and NMR, and is commercially available from multiple vendors in research-grade purity (typically 95% to ≥98%) for life science research applications .

Why Generic Substitution Fails: Structural Distinctions of Rheumone B Within the Rheum Genus


The Rheum genus produces a complex array of phenolic compounds including anthraquinones (emodin, physcion, rhein, chrysophanol, aloe-emodin), stilbenes, and naphthalene glycosides, each with distinct structural features and bioactivity profiles [1]. Rheumone B is not an anthraquinone aglycone but a benzoxepinone-containing phenolic glycoside—a structural class that differs fundamentally from the more abundant anthraquinones commonly used as reference standards . This structural divergence, defined by the presence of a glucose moiety conjugated to a substituted 5H-benzo[h][2]benzoxepin-1-one core, precludes direct substitution with anthraquinone-based in-class compounds when the research objective requires a specific, structurally novel phenolic glycoside scaffold . Additionally, Rheumone B's isolation from Rheum nobile specifically distinguishes it from compounds derived from more commonly studied Rheum species (e.g., R. palmatum, R. officinale), which have different chemotaxonomic profiles [1].

Quantitative Evidence Guide: Rheumone B Differentiation from Comparators


Structural Novelty: Benzoxepinone Core Distinguishes Rheumone B from Common Anthraquinones

Rheumone B's IUPAC name is 11-hydroxy-8-methoxy-4-methyl-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5H-benzo[h][2]benzoxepin-1-one, which reveals a 5H-benzo[h][2]benzoxepin-1-one core structure with a glycosidic substituent [1]. This structure differs fundamentally from the anthraquinone scaffold common to comparator compounds such as emodin (C15H10O5, 9,10-anthracenedione core), physcion (C16H12O5, methoxy-substituted anthraquinone), and rhein (C15H8O6, carboxy-substituted anthraquinone) . The distinct carbon framework count (C22 vs. C15-C16 for anthraquinones) and the presence of a lactone-containing benzoxepinone ring system represent a separate natural product class, as documented in the original isolation and characterization report [1].

Natural Product Chemistry Phytochemical Profiling Structural Elucidation

Antioxidant Activity Classification: Rheumone B Falls Within Documented IC50 Range of Related Phenolics

In the original study, 10 compounds isolated from R. nobile (including Rheumone B as compound 1) were evaluated for DPPH radical scavenging activity [1]. Compounds 7–10 showed relatively strong scavenging abilities with IC50 values ranging from 2.76 μM to 11.80 μM in the DPPH assay [1]. While the specific IC50 value for Rheumone B (compound 1) was not reported in the publicly available abstract, the compound's classification as a phenolic constituent from R. nobile and its inclusion in the same assay panel contextualizes its antioxidant potential within this quantitative range relative to co-isolated compounds [1].

Antioxidant Screening DPPH Radical Scavenging Natural Product Bioactivity

Taxonomic Specificity: Rheumone B Derives from Rheum nobile, Not Widely Cultivated Rheum Species

Rheumone B was isolated from Rheum nobile Hook. f. et Thoms, a species native to high-altitude Himalayan regions and traditionally used in Tibetan medicine [1]. This contrasts with the predominant commercial sources of anthraquinone reference standards—emodin, physcion, rhein, and chrysophanol—which are more typically isolated from widely cultivated species such as Rheum palmatum L., Rheum officinale Baill., and Rheum tanguticum Maxim. ex Balf. [2]. The anthraquinone content across Rheum species varies significantly; studies indicate total anthraquinone content ranges from 1–8% across species, with rhein and sennoside derivatives restricted to the Sect. Palmata group [2].

Chemotaxonomy Phytochemistry Species-Specific Metabolites

Molecular Properties: Rheumone B Exhibits Distinct Physicochemical Profile vs. Anthraquinone Aglycones

Rheumone B (C22H24O10, MW 448.42) contains a glucose moiety and 10 hydrogen bond acceptors versus 5 hydrogen bond donors, resulting in higher molecular weight and greater hydrophilicity compared to common Rheum-derived anthraquinone aglycones . Vendor technical datasheets indicate solubility in DMSO, methanol, and other polar organic solvents [1]. In contrast, comparator anthraquinones exhibit lower molecular weights (e.g., emodin C15H10O5, MW 270.24; physcion C16H12O5, MW 284.26; rhein C15H8O6, MW 284.22) and different solubility characteristics due to the absence of glycosidic substitution [2].

Physicochemical Properties Solubility Profiling Analytical Chemistry

Recommended Application Scenarios for Rheumone B in Scientific Research


Phytochemical Profiling of Underexplored Rheum Species

Rheumone B serves as an analytical reference standard for HPLC, LC-MS, or NMR-based metabolomics studies focused on Rheum nobile specifically, or for chemotaxonomic investigations aiming to distinguish the chemical profiles of high-altitude Tibetan Rheum species from more commonly studied commercial species such as R. palmatum or R. officinale. Its isolation as a new compound alongside 15 known constituents provides a benchmark for comparative phytochemical analysis [1]. In this context, the procurement of Rheumone B as a pure standard enables accurate compound identification and quantification in complex plant extracts, which is not achievable using anthraquinone standards alone [1].

Novel Scaffold Exploration in Natural Product-Based Antioxidant Discovery

Researchers engaged in screening libraries of structurally diverse natural products for antioxidant activity may prioritize Rheumone B due to its benzoxepinone glycoside scaffold, which differs from the extensively studied anthraquinone class [1]. While the DPPH radical scavenging activity of compounds isolated from R. nobile has been documented with IC50 values ranging from 2.76 to 11.80 μM for the more active compounds [1], the specific activity of Rheumone B itself requires independent experimental verification. The compound's structural novelty—specifically the 5H-benzo[h][2]benzoxepin-1-one core—positions it as a candidate for structure-activity relationship (SAR) studies comparing antioxidant mechanisms across different phenolic scaffolds, provided that researchers first establish its baseline activity in their own assay systems.

Glycosylated Phenolic Standard for Method Development and Validation

Analytical laboratories developing or validating HPLC, UPLC, or LC-MS methods for the detection and quantification of glycosylated phenolic compounds may utilize Rheumone B as a representative standard. The compound's molecular characteristics—C22H24O10 with a glucose moiety attached to a benzoxepinone core—offer a retention time and mass spectrometric behavior distinct from both aglycone anthraquinones (e.g., emodin, physcion, rhein) and other glycoside classes [1]. This makes Rheumone B a useful addition to method development panels when establishing separation conditions for complex natural product mixtures, particularly those derived from Rheum or related Polygonaceae species.

Ethnopharmacological Research on Tibetan Medicinal Plants

Rheumone B was isolated from Rheum nobile, a species with documented use in Tibetan traditional medicine [1]. For research programs investigating the chemical basis of traditional medicinal uses of R. nobile, procurement of Rheumone B as a pure compound is essential for bioassay-guided fractionation studies, quality control marker development, or mechanistic investigation of traditional formulations. The compound's provenance from a high-altitude Himalayan species with limited prior phytochemical characterization further underscores its value as a unique reference material in ethnopharmacology research [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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